molecular formula C24H28N2O3 B6080109 N-[3-(3-methylphenyl)phenyl]-1-(oxane-4-carbonyl)pyrrolidine-2-carboxamide

N-[3-(3-methylphenyl)phenyl]-1-(oxane-4-carbonyl)pyrrolidine-2-carboxamide

Cat. No.: B6080109
M. Wt: 392.5 g/mol
InChI Key: GRAISJOTOSZEQE-UHFFFAOYSA-N
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Description

N-[3-(3-methylphenyl)phenyl]-1-(oxane-4-carbonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, an oxane (tetrahydropyran) ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methylphenyl)phenyl]-1-(oxane-4-carbonyl)pyrrolidine-2-carboxamide typically involves multiple steps. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the oxane ring and the carboxamide group. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of each functional group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methylphenyl)phenyl]-1-(oxane-4-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(3-methylphenyl)phenyl]-1-(oxane-4-carbonyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structural features.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(3-methylphenyl)phenyl]-1-(oxane-4-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and oxane-containing molecules. Examples include:

  • Pyrrolidine-2,5-diones
  • Pyrrolizines
  • Oxane derivatives with different substituents

Uniqueness

N-[3-(3-methylphenyl)phenyl]-1-(oxane-4-carbonyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow for diverse chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[3-(3-methylphenyl)phenyl]-1-(oxane-4-carbonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-17-5-2-6-19(15-17)20-7-3-8-21(16-20)25-23(27)22-9-4-12-26(22)24(28)18-10-13-29-14-11-18/h2-3,5-8,15-16,18,22H,4,9-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAISJOTOSZEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN3C(=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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